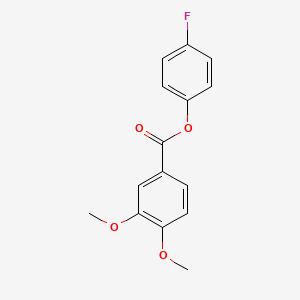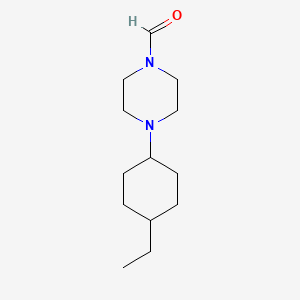
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-ethylcyclohexyl group and an aldehyde functional group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylcyclohexylamine with piperazine in the presence of a suitable catalyst. The resulting intermediate is then subjected to oxidation to introduce the aldehyde functional group.
-
Step 1: Formation of Intermediate
Reactants: 4-ethylcyclohexylamine, piperazine
Catalyst: Palladium on carbon (Pd/C)
Solvent: Ethanol
Conditions: Reflux for 6 hours
-
Step 2: Oxidation to Aldehyde
Reactants: Intermediate from Step 1, oxidizing agent (e.g., pyridinium chlorochromate)
Solvent: Dichloromethane
Conditions: Room temperature, 4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature
Reduction: Sodium borohydride, methanol, room temperature
Substitution: Alkyl halides, acetone, reflux
Major Products Formed
Oxidation: 4-(4-Ethylcyclohexyl)piperazine-1-carboxylic acid
Reduction: 4-(4-Ethylcyclohexyl)piperazine-1-methanol
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. The piperazine ring may also interact with receptors and ion channels, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylcyclohexyl)piperazine-1-carbaldehyde
- 4-(4-Propylcyclohexyl)piperazine-1-carbaldehyde
- 4-(4-Butylcyclohexyl)piperazine-1-carbaldehyde
Uniqueness
4-(4-Ethylcyclohexyl)piperazine-1-carbaldehyde is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-2-12-3-5-13(6-4-12)15-9-7-14(11-16)8-10-15/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNZNPRPKZASRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N2CCN(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
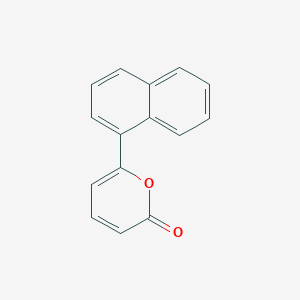
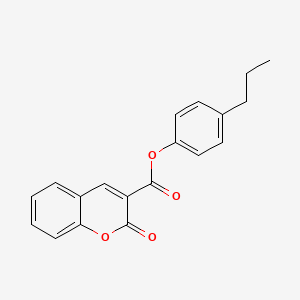
![1-[(2-Methoxyphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5652563.png)
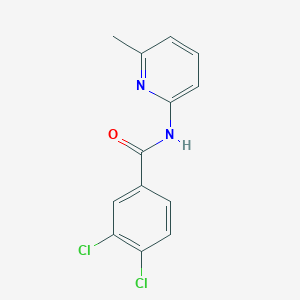
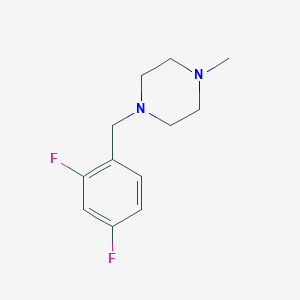
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B5652586.png)
![9-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652603.png)
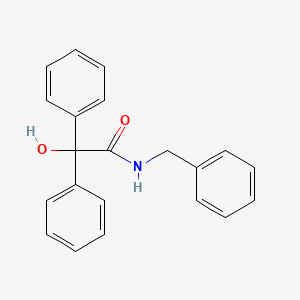
![2-cyclopropyl-4-phenyl-9-(tetrahydro-2H-pyran-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5652607.png)
![5-[[2-(2-Methoxyphenyl)pyrrolidin-1-yl]methyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B5652610.png)
![1-[(4-Fluorophenyl)methyl]perimidine](/img/structure/B5652617.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5652619.png)
![(E)-3-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]prop-2-enoic acid](/img/structure/B5652625.png)
